molecular formula C6H4ClN3O B15093691 4-Chloroisoxazolo[4,5-c]pyridin-3-amine

4-Chloroisoxazolo[4,5-c]pyridin-3-amine

Cat. No.: B15093691
M. Wt: 169.57 g/mol
InChI Key: VFSKVFJWNZOOEF-UHFFFAOYSA-N
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Description

4-Chloroisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4ClN3O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroisoxazolo[4,5-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyridine-2-carboxylic acid with hydroxylamine hydrochloride, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloroisoxazolo[4,5-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoxazoles, depending on the reagents and conditions used .

Scientific Research Applications

4-Chloroisoxazolo[4,5-c]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloroisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroisoxazolo[4,5-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-[1,2]oxazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-9-5)11-10-6(4)8/h1-2H,(H2,8,10)

InChI Key

VFSKVFJWNZOOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1ON=C2N)Cl

Origin of Product

United States

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